molecular formula C13H10N2O3 B583460 Phenylazosalicylic Acid-d5 CAS No. 1331662-16-8

Phenylazosalicylic Acid-d5

Cat. No.: B583460
CAS No.: 1331662-16-8
M. Wt: 247.265
InChI Key: RHNZXOLQSPSLLQ-IMDYLRBESA-N
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Description

Phenylazosalicylic Acid-d5, also known as 2-Hydroxy-5-(phenylazo-d5)benzoic Acid, is a deuterated derivative of phenylazosalicylic acid. It is a compound with the molecular formula C13H5D5N2O3 and a molecular weight of 247.26. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its isotopic labeling which aids in various analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylazosalicylic Acid-d5 can be synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline-d5 to form the diazonium salt. This is achieved by treating aniline-d5 with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with salicylic acid under alkaline conditions to form this compound .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenylazosalicylic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenylazosalicylic Acid-d5 has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its isotopic labeling.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.

    Industry: Utilized in the development of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of Phenylazosalicylic Acid-d5 involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then participate in further biochemical reactions. The compound’s isotopic labeling allows for detailed tracking and analysis of these interactions in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Phenylazosalicylic Acid: The non-deuterated form of Phenylazosalicylic Acid-d5.

    2-Hydroxy-5-(4-nitrophenylazo)benzoic Acid: A similar compound with a nitro group on the phenyl ring.

    5-(4-Methoxyphenylazo)salicylic Acid: A derivative with a methoxy group on the phenyl ring.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This labeling allows for more precise tracking of the compound in various chemical and biological processes .

Properties

CAS No.

1331662-16-8

Molecular Formula

C13H10N2O3

Molecular Weight

247.265

IUPAC Name

(3E)-6-oxo-3-[(2,3,4,5,6-pentadeuteriophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid

InChI

InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,14H,(H,17,18)/b15-10+/i1D,2D,3D,4D,5D

InChI Key

RHNZXOLQSPSLLQ-IMDYLRBESA-N

SMILES

C1=CC=C(C=C1)NN=C2C=CC(=O)C(=C2)C(=O)O

Synonyms

2-Hydroxy-5-[2-(phenyl-d5)diazenyl]benzoic Acid;  2-Hydroxy-5-(phenylazo-d5)benzoic Acid;  5-(Phenylazo-d5)salicylic Acid;  2-Hydroxy-5-(phenylazo-d5)benzoic Acid;  CK 46A-d5;  NSC 163392-d5; 

Origin of Product

United States

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